molecular formula C20H23ClN2O3S B11128650 {1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B11128650
M. Wt: 406.9 g/mol
InChI Key: DJHZPFPQCFWWPZ-UHFFFAOYSA-N
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Description

{1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a cyclohexyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The final steps involve the attachment of the cyclohexyl acetic acid moiety through amide bond formation. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

{1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, {1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of {1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {1-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid include:

  • Ethyl acetoacetate
  • Methyl acetoacetate
  • Acetylacetone

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features. The presence of the thiazole ring and the chlorophenyl group imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

2-[1-[[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C20H23ClN2O3S/c21-15-6-4-5-14(9-15)19-23-16(12-27-19)10-17(24)22-13-20(11-18(25)26)7-2-1-3-8-20/h4-6,9,12H,1-3,7-8,10-11,13H2,(H,22,24)(H,25,26)

InChI Key

DJHZPFPQCFWWPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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